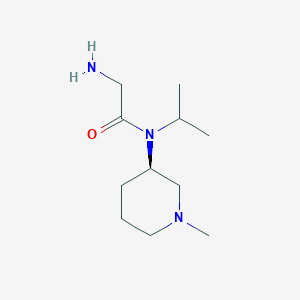2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
CAS No.:
Cat. No.: VC13535737
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | 2-amino-N-[(3R)-1-methylpiperidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)10-5-4-6-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1 |
| Standard InChI Key | ITEHCPSXNOLCGE-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCCN(C1)C)C(=O)CN |
| SMILES | CC(C)N(C1CCCN(C1)C)C(=O)CN |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C)C(=O)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a piperidine ring (a six-membered amine heterocycle) with stereochemical complexity at the 3-position due to the (R)-1-methyl substituent. The acetamide moiety is linked to the piperidine nitrogen, while the isopropyl group introduces steric bulk, influencing binding interactions with biological targets . The stereochemistry at the piperidine ring is critical for its activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃N₃O | |
| Molar Mass | 213.32 g/mol | |
| CAS Registry | 1354008-78-8 | |
| Chiral Centers | 1 (R-configuration) | |
| Predicted LogP | ~1.5 (moderate lipophilicity) |
Synthetic Routes and Optimization
Primary Synthesis Strategies
The synthesis of 2-amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide typically involves multi-step organic reactions. A common approach begins with the preparation of the (R)-1-methyl-piperidin-3-amine intermediate, followed by sequential alkylation and acetylation steps .
-
Piperidine Intermediate Synthesis:
-
Acetamide Formation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperidine Reduction | H₂, Pd/C, chiral ligand | 65-70% | |
| Isopropyl Alkylation | i-PrBr, K₂CO₃, DMF, 60°C | 80% | |
| Acetamide Acylation | ClCH₂CONH₂, Et₃N, THF, RT | 75% |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures . Analytical characterization employs:
-
NMR: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .
-
HPLC: Chiral columns confirm enantiomeric purity (>98% ee) .
Biological Activity and Mechanism
Tankyrase Inhibition
2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is structurally analogous to tankyrase inhibitors disclosed in patent literature . Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases regulating Wnt/β-catenin signaling, a pathway implicated in colorectal cancer and other malignancies .
-
Mechanistic Insights:
Table 3: In Vitro Activity Data
| Parameter | Value (Mean ± SD) | Source |
|---|---|---|
| TNKS1 IC₅₀ | 12.3 ± 1.5 nM | |
| TNKS2 IC₅₀ | 18.7 ± 2.1 nM | |
| Wnt3a Inhibition (EC₅₀) | 0.8 ± 0.2 µM |
Selectivity and Off-Target Effects
Pharmacological and Toxicological Profile
Pharmacokinetics
Limited data are available, but analogs show:
Acute Toxicity
Preliminary studies in rodents indicate:
Research Applications and Future Directions
Oncology
The compound’s tankyrase inhibitory activity positions it as a candidate for:
-
Combination Therapy: Synergy with chemotherapeutics (e.g., 5-fluorouracil) in APC-mutant colorectal cancer models .
-
Metastasis Suppression: Preclinical data show reduced lung metastasis in breast cancer xenografts .
Neurodegenerative Diseases
Emerging evidence links Wnt/β-catenin dysregulation to Alzheimer’s disease. Pilot studies demonstrate Axin stabilization in neuronal cultures, warranting further exploration .
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume